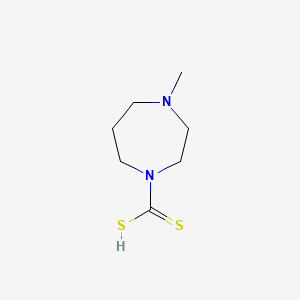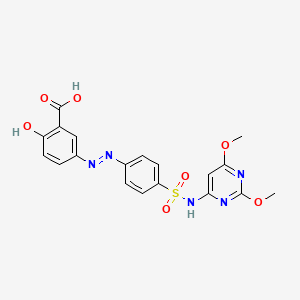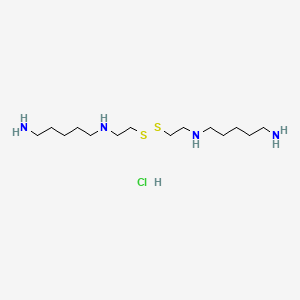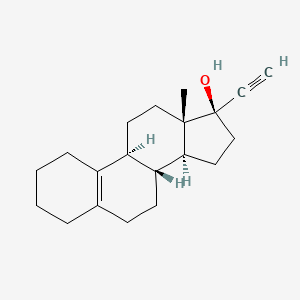
Tigestol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tigestol, also known as 17α-ethynylestr-5(10)-en-17β-ol, is a steroidal progestin belonging to the 19-nortestosterone group. It was developed by Organon in the 1960s but was never marketed. This compound is an isomer of the related 19-nortestosterone derivative progestins lynestrenol and cingestol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tigestol involves the ethynylation of estrone derivatives. The process typically includes the following steps:
Starting Material: Estrone or its derivatives.
Ethynylation: The introduction of an ethynyl group at the 17α position.
Reduction: Reduction of the ketone group to a hydroxyl group.
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or other oxidized derivatives.
Reduction: The compound can be reduced to form various hydroxylated products.
Substitution: Substitution reactions can occur at the ethynyl group or other reactive sites on the steroid backbone.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated steroids, nucleophile-substituted steroids.
Scientific Research Applications
Tigestol has been studied primarily for its potential applications in the field of medicine, particularly as a progestin
Hormonal Contraception: As a component of contraceptive formulations.
Hormone Replacement Therapy: For managing symptoms of menopause.
Cancer Research: Investigating its effects on hormone-sensitive cancers.
Mechanism of Action
Tigestol exerts its effects by binding to progesterone receptors in target tissues. This binding leads to the activation or repression of specific genes involved in the regulation of the menstrual cycle, pregnancy, and other reproductive processes. The molecular pathways involved include the modulation of gene expression and interaction with other steroid hormones .
Comparison with Similar Compounds
Lynestrenol: Another 19-nortestosterone derivative with similar progestogenic activity.
Cingestol: An isomer of Tigestol with comparable properties.
Comparison:
Lynestrenol: Unlike this compound, lynestrenol has been marketed and used in various contraceptive formulations. It has a similar mechanism of action but may differ in its pharmacokinetic properties.
Cingestol: Shares structural similarities with this compound but may have different binding affinities and metabolic pathways.
This compound’s uniqueness lies in its specific structural configuration, which may offer distinct pharmacological properties compared to its isomers .
Properties
CAS No. |
896-71-9 |
|---|---|
Molecular Formula |
C20H28O |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C20H28O/c1-3-20(21)13-11-18-17-9-8-14-6-4-5-7-15(14)16(17)10-12-19(18,20)2/h1,16-18,21H,4-13H2,2H3/t16-,17-,18+,19+,20+/m1/s1 |
InChI Key |
DHOKBGHAEUVRMO-SLHNCBLASA-N |
SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCCC4 |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3CCCC4 |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


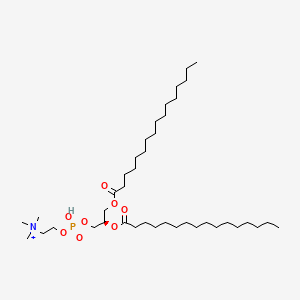
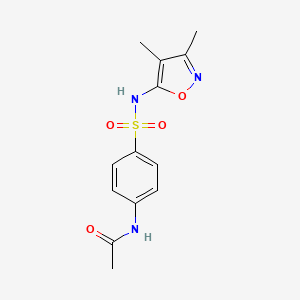


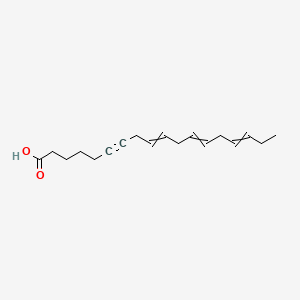
![1-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]azepan-2-one](/img/structure/B1200460.png)




